2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by its unique structure, which includes a benzodioxine ring system with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenol with formaldehyde and a suitable acid catalyst to form the benzodioxine ring. Subsequent methylation and carboxylation steps yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzodioxine ring .
Scientific Research Applications
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism by which 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6,7-dimethyl-1,4-benzodioxine: Lacks the carboxylic acid group, which affects its reactivity and applications.
6,7-Dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Similar structure but without the ethyl group, leading to different chemical properties.
2-Ethyl-1,4-benzodioxine-2-carboxylic acid: Lacks the methyl groups, which can influence its reactivity and biological activity
Uniqueness
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-ethyl-6,7-dimethyl-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-4-13(12(14)15)7-16-10-5-8(2)9(3)6-11(10)17-13/h5-6H,4,7H2,1-3H3,(H,14,15) |
InChI Key |
JBDRGFVOVWJPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC2=C(O1)C=C(C(=C2)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.